N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Compounds with a thiazole ring, like this one, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets, causing various changes that result in their diverse biological activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives are known to affect various pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the pharmacokinetics of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been reported to have diverse biological activities, which would result in various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as solubility and stability in various solvents could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 4-chlorophenacyl bromide can react with thiourea in the presence of a base like sodium hydroxide to form 4-(4-chlorophenyl)-1,3-thiazole.
Amidation Reaction: The thiazole derivative is then subjected to an amidation reaction with 3-phenoxypropanoic acid or its derivatives. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole core but differs in the substituents, leading to variations in its chemical and biological properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another related compound with a thiadiazole ring, exhibiting different biological activities.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONNJYAFPFXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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